molecular formula C10H14IN B3001042 2-Iodo-5-tertbutylaniline CAS No. 1160573-98-7

2-Iodo-5-tertbutylaniline

Cat. No. B3001042
CAS RN: 1160573-98-7
M. Wt: 275.133
InChI Key: BHVVOLYRVNAMRP-UHFFFAOYSA-N
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Description

2-Iodo-5-tertbutylaniline, also known as 2-Iodo-5-tertbutylaniline hydrochloride, is an organic compound that belongs to the class of anilines. This compound has various applications in scientific research, particularly in the field of medicinal chemistry, where it is used as a building block for the synthesis of different bioactive molecules.

Scientific Research Applications

1. Protein Structure Determination

2-Iodo-5-tertbutylaniline, through derivatives like p-iodo-L-phenylalanine, has been used in the study of protein structures. This involves incorporating the compound into proteins, which aids in crystal structure determination using X-ray sources. The presence of the iodine atom in the compound facilitates single-wavelength anomalous dispersion experiments, improving the efficiency of structural studies of proteins (Xie et al., 2004).

2. Tumor Imaging and Characterization

Radioiodinated analogs of 2-Iodo-5-tertbutylaniline have been employed in tumor imaging. These compounds, including 3-(123)I-Iodo-L-alpha-methyltyrosine, have shown effectiveness in increasing tumor uptake and image contrast, making them valuable in the diagnosis and monitoring of tumors (Lahoutte et al., 2002).

3. Synthesis of Radiolabeled Amino Acids

The compound plays a role in synthesizing radiolabeled amino acids for oncological applications. An example is the development of radioiodinated 4-iodophenylalanine, which is utilized in targeting breast cancer cells (Vaidyanathan et al., 2011).

4. Genetic Encoding for Crystallography

It is also used in genetic encoding processes to facilitate protein crystallography. For instance, 3-iodo-L-tyrosine, a derivative, is incorporated into proteins for single-wavelength anomalous dispersion phasing in protein crystallography (Sakamoto et al., 2009).

5. Exploration of DNA Replication and Damage

Research has been conducted using halogenated derivatives like 5-iodo-2'-deoxyuridine to study DNA replication profiles and the effects of UV irradiation on DNA damage (Bianco et al., 2012).

properties

IUPAC Name

5-tert-butyl-2-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVVOLYRVNAMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-tertbutylaniline

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